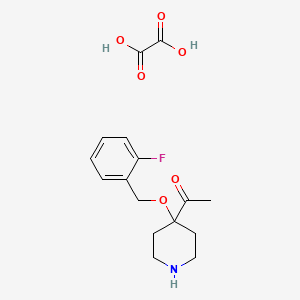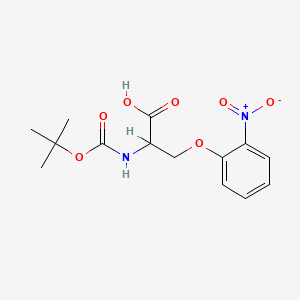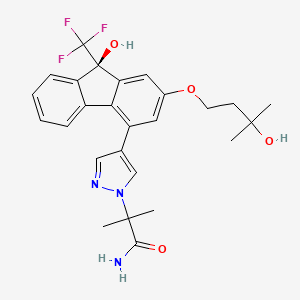
1-(Benzyloxy)-2-bromo-4-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-bromo-4-ethylbenzene is an organic compound with the molecular formula C15H15BrO. It is characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and an ethyl group. This compound is used in various scientific research fields, including pharmaceuticals, materials science, and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-bromo-4-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 1-benzyloxy-4-ethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-bromo-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzenes can be formed.
Oxidation Products: Oxidation of the ethyl group can yield 4’-bromoacetophenone or other oxidized derivatives.
Scientific Research Applications
1-(Benzyloxy)-2-bromo-4-ethylbenzene is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-bromo-4-ethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzyloxy group activates the benzene ring towards electrophilic attack, facilitating the formation of various substituted products . The bromine atom can also participate in cross-coupling reactions, forming new carbon-carbon bonds .
Comparison with Similar Compounds
1-Benzyloxy-4-bromo-2-ethyl-5-methoxybenzene: This compound has an additional methoxy group, which alters its reactivity and applications.
1-Bromo-4-ethylbenzene: Lacks the benzyloxy group, making it less reactive in certain substitution reactions.
Uniqueness: 1-(Benzyloxy)-2-bromo-4-ethylbenzene is unique due to the presence of both the benzyloxy and bromine substituents, which enhance its reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various research fields .
Properties
Molecular Formula |
C15H15BrO |
|---|---|
Molecular Weight |
291.18 g/mol |
IUPAC Name |
2-bromo-4-ethyl-1-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15BrO/c1-2-12-8-9-15(14(16)10-12)17-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |
InChI Key |
BZUGSZUDIDWFTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

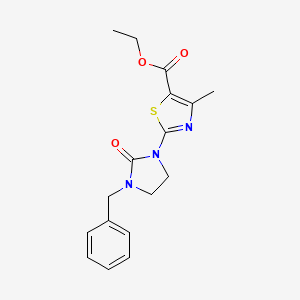
![Methyl 4-[5-chloro-4-(cyclohexylcarbamoyl)pyrazol-1-yl]benzoate](/img/structure/B8272546.png)
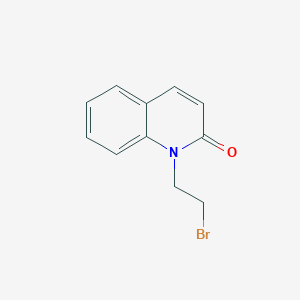

![1-[2-(2-Pyridyloxy)ethyl]piperazine](/img/structure/B8272568.png)
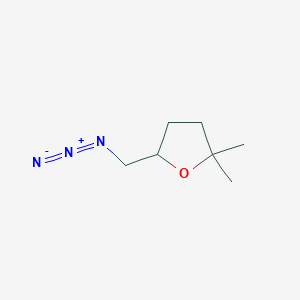
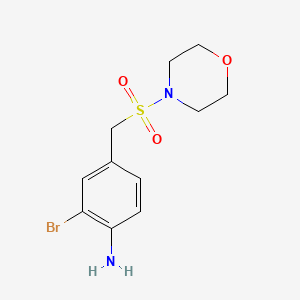
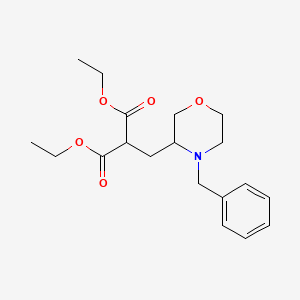
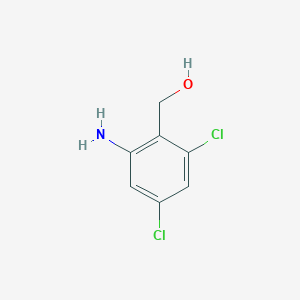
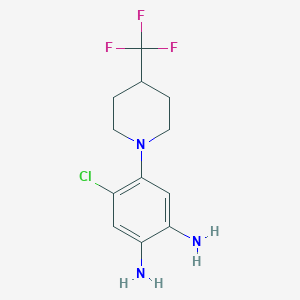
![[3-(4-Chloro-2-nitro-phenoxy)-phenyl]-methanol](/img/structure/B8272615.png)
